(S)-(-)-5-Fluorowillardiine (hydrochloride)
Overview
Description
(S)-(-)-5-Fluorowillardiine Hcl is a potent and specific AMPAR agonist.
Scientific Research Applications
Activation and Desensitization of AMPA/Kainate Receptors
A study by Patneau et al. (1992) explored the activity of 5-substituted willardiines, including (S)-(-)-5-Fluorowillardiine, on AMPA/kainate receptors. They found that (S)-(-)-5-Fluorowillardiine was a potent agonist, producing rapidly desensitizing responses. This compound binds to the same receptors activated by kainate and AMPA, offering insights into receptor activation and desensitization mechanisms (Patneau et al., 1992).
Neurotoxic Effects in Murine Cortical Neurones
Larm et al. (1996) studied the neurotoxic effects of (S)-(-)-5-Fluorowillardiine in murine cultured cortical neurones. Their findings showed that this compound can kill neurones through both AMPA- and kainate-preferring receptors, highlighting its role in excitotoxicity research (Larm et al., 1996).
AMPA Receptor Binding in Ethanol Withdrawal
Chen et al. (1999) used (S)-(-)-5-Fluorowillardiine to study AMPA receptors in the context of ethanol withdrawal. They found significant changes in the binding of this compound in cortical regions and the septohippocampal nucleus during ethanol withdrawal, suggesting its utility in studying the neurobiological aspects of alcohol addiction (Chen et al., 1999).
Visualization of AMPA Binding Sites
Ashworth-Preece et al. (1999) utilized (S)-(-)-5-Fluorowillardiine in their research to visualize AMPA binding sites in the brain stems of normotensive and hypertensive rats. This study underscores the compound's relevance in exploring AMPA receptor distribution and its potential involvement in cardiovascular regulation (Ashworth-Preece et al., 1999).
AMPA Receptor Pharmacology and Regional Distribution
Hawkins et al. (1995) characterized the binding of (S)-(-)-5-Fluorowillardiine to rat brain synaptic membranes, providing detailed insights into the pharmacological profile and regional distribution of AMPA receptors. Their findings contribute to the understanding of AMPA receptor interactions in the brain (Hawkins et al., 1995).
AMPA Receptor Interaction Studies
Kizelsztein et al. (2000) conducted a mutant cycle analysis of AMPA receptors using willardiines, including (S)-(-)-5-Fluorowillardiine. Their research aids in understanding the different agonist properties of willardiines and their interaction with receptor binding domains (Kizelsztein et al., 2000).
Properties
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4.ClH/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12;/h1,4H,2,9H2,(H,13,14)(H,10,12,15);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOAFHJFQTAEW-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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